molecular formula C20H25N3OS B14696158 Ethyl(10-(3-dimethylaminopropyl)-2-phenothiazinyl) ketone oxime CAS No. 25332-16-5

Ethyl(10-(3-dimethylaminopropyl)-2-phenothiazinyl) ketone oxime

Cat. No.: B14696158
CAS No.: 25332-16-5
M. Wt: 355.5 g/mol
InChI Key: HHWKJUYYGNRFJA-LTGZKZEYSA-N
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Description

(NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine typically involves multiple steps. One common method starts with the preparation of 10-[3-(dimethylamino)propyl]phenothiazine, which is then reacted with propionaldehyde to form the intermediate compound. This intermediate is subsequently treated with hydroxylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions .

Medicine

Medically, derivatives of phenothiazine, including this compound, are investigated for their potential therapeutic effects. They are explored for their antipsychotic, anti-inflammatory, and anti-cancer properties .

Industry

In the industrial sector, this compound finds applications in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine involves its interaction with specific molecular targets. It is known to interact with dopamine receptors, which is a common target for phenothiazine derivatives. This interaction can modulate neurotransmitter activity, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields .

Properties

CAS No.

25332-16-5

Molecular Formula

C20H25N3OS

Molecular Weight

355.5 g/mol

IUPAC Name

(NE)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine

InChI

InChI=1S/C20H25N3OS/c1-4-16(21-24)15-10-11-20-18(14-15)23(13-7-12-22(2)3)17-8-5-6-9-19(17)25-20/h5-6,8-11,14,24H,4,7,12-13H2,1-3H3/b21-16+

InChI Key

HHWKJUYYGNRFJA-LTGZKZEYSA-N

Isomeric SMILES

CC/C(=N\O)/C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C

Canonical SMILES

CCC(=NO)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C

Origin of Product

United States

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